P-gp inhibitor 21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

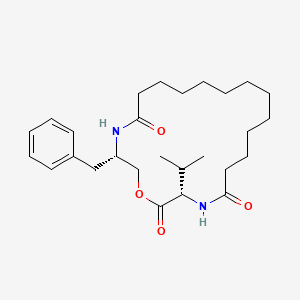

Molecular Formula |

C27H42N2O4 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

trans-(3S,19S)-19-benzyl-3-propan-2-yl-1-oxa-4,18-diazacycloicosane-2,5,17-trione |

InChI |

InChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1 |

InChI Key |

OZNXLLUCZQTESC-OZXSUGGESA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC[C@@H](NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of P-glycoprotein (P-gp) Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a well-characterized ATP-binding cassette (ABC) transporter.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse substrates out of cells.[3][4] This function is a key physiological defense mechanism, protecting tissues from xenobiotics. However, in the context of pharmacology, P-gp plays a critical role in multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents from tumor cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution.[3][5][6] Consequently, the inhibition of P-gp is a significant strategy to overcome MDR and enhance the efficacy and bioavailability of various therapeutic agents.[3][7]

This technical guide provides a detailed overview of the core mechanisms of action of P-gp inhibitors, presents quantitative data for key inhibitors, outlines common experimental protocols for their characterization, and visualizes the underlying pathways and workflows. As "P-gp inhibitor 21" does not correspond to a universally recognized specific compound, this guide will focus on the established general mechanisms of P-gp inhibition, citing examples of well-studied inhibitors.

Core Mechanisms of P-gp Inhibition

The inhibition of P-gp's efflux activity can be achieved through several mechanisms. These primarily involve direct interaction with the transporter protein, interference with its energy supply, or modulation of its expression.

-

Competitive Inhibition : This is the most common mechanism for P-gp inhibitors.[1] Competitive inhibitors are often P-gp substrates themselves. They bind to the same substrate-binding site(s) on P-gp, thereby competing with other therapeutic drugs for transport.[3] By occupying the binding site, they prevent the efflux of the co-administered drug, leading to its increased intracellular accumulation.[3]

-

Non-competitive Inhibition : Non-competitive inhibitors bind to a site on P-gp that is different from the substrate-binding site (an allosteric site).[3] This binding induces a conformational change in the protein that impairs its ability to bind to or transport its substrates, thus inhibiting the efflux pump without directly competing with the substrate.[1][3]

-

Interference with ATP Hydrolysis : P-gp relies on the energy derived from ATP hydrolysis to power the transport of substrates.[5] Some inhibitors function by interfering with this process. They can block the binding of ATP to the nucleotide-binding domains (NBDs) or inhibit the ATPase activity itself, which prevents the conformational changes necessary for substrate translocation.[3]

-

Modulation of P-gp Expression : A less direct and longer-term mechanism involves the downregulation of the ABCB1 (formerly MDR1) gene, which codes for P-gp.[1] This leads to a reduced synthesis of the P-gp transporter, thereby decreasing the overall efflux capacity of the cell. This can be achieved through various biological techniques, including RNA interference.[1]

Below is a diagram illustrating the primary mechanisms of direct P-gp inhibition.

// Edges Substrate -> Pgp:port_sub [label="Binds"]; CompInhibitor -> Pgp:port_sub [label="Binds &\nBlocks Substrate", color="#EA4335"]; NonCompInhibitor -> Pgp:port_allo [label="Binds & Induces\nConformational Change", color="#34A853"]; ATP -> Pgp:port_atp [label="Binds"]; Pgp:port_atp -> ADP [label="Hydrolysis"]; AtpBlocker -> Pgp:port_atp [label="Blocks ATP\nBinding/Hydrolysis", color="#EA4335"];

// Invisible nodes for layout edge[style=invis]; Substrate -> CompInhibitor; CompInhibitor -> NonCompInhibitor; }

Quantitative Data for Representative P-gp Inhibitors

The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce P-gp activity by 50%. The IC50 values can vary significantly depending on the in vitro system, substrate, and specific experimental conditions used.[8][9] The table below summarizes IC50 values for several well-characterized P-gp inhibitors from different generations.

| Inhibitor | Generation | Typical IC50 Range (µM) | Substrate / Assay System | Reference(s) |

| Verapamil | First | 1 - 10 | Digoxin / Caco-2, LLC-PK1-MDR1 | [9][10] |

| Cyclosporin A | First | 0.5 - 5 | Digoxin / Caco-2, LLC-PK1-MDR1 | [10][11] |

| Valspodar (PSC 833) | Second | 0.1 - 1 | Rhodamine 123 / P-gp Vesicles | [2][11] |

| Tariquidar (XR9576) | Third | 0.01 - 0.1 | Rhodamine 123 / P-gp Vesicles | [10][11] |

| Elacridar (GF120918) | Third | 0.01 - 0.1 | Digoxin / MDCK-MDR1 | [11][12] |

Note: The IC50 values are approximate and can show significant inter-laboratory variability.[9]

Experimental Protocols

Characterizing a compound as a P-gp inhibitor involves a series of in vitro assays designed to measure its effect on P-gp's transport and ATPase functions.

Bidirectional Transport Assay

This is considered the "gold standard" for identifying P-gp substrates and inhibitors.[13] It uses polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which express high levels of P-gp on their apical surface.[13][14]

Objective: To determine if a test compound inhibits the efflux of a known P-gp substrate.

Methodology:

-

Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell® inserts and cultured for several days to form a confluent, polarized monolayer.

-

Transport Experiment:

-

The experiment measures the transport of a fluorescent or radiolabeled P-gp probe substrate (e.g., Digoxin, Rhodamine 123) across the cell monolayer in two directions:

-

Apical (A) to Basolateral (B): Represents absorption.

-

Basolateral (B) to Apical (A): Represents efflux.

-

-

The probe substrate is added to either the apical or basolateral chamber.

-

The experiment is run in the presence and absence of multiple concentrations of the test compound (the potential inhibitor). A known inhibitor (e.g., Elacridar) is used as a positive control.

-

-

Sample Analysis: At designated time points, samples are taken from the receiver chamber and the concentration of the probe substrate is quantified using LC-MS/MS or a fluorescence reader.

-

Data Calculation:

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

-

A significant reduction in the ER of the probe substrate in the presence of the test compound indicates P-gp inhibition.

-

An IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATPase activity of P-gp. P-gp substrates typically stimulate ATP hydrolysis, while inhibitors can either have no effect or inhibit this stimulation.[15]

Objective: To determine if a test compound stimulates or inhibits the ATP hydrolysis by P-gp.

Methodology:

-

Preparation: The assay uses membrane vesicles prepared from cells overexpressing P-gp (e.g., from Sf9 insect cells).[16]

-

Assay Reaction:

-

P-gp membranes are incubated with the test compound at various concentrations.

-

To measure inhibition, the test compound is added in the presence of a known P-gp substrate that stimulates ATPase activity (e.g., Verapamil).[15]

-

The reaction is initiated by adding MgATP.[17]

-

The reaction is stopped after a set incubation period.

-

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This is often done using a colorimetric method (e.g., with malachite green) that detects the Pi.[16]

-

Data Analysis:

-

The ATPase activity is measured as the vanadate-sensitive portion of total ATP hydrolysis, as sodium orthovanadate (Na3VO4) is a selective P-gp inhibitor.[15]

-

An increase in Pi compared to the basal level indicates the compound is a substrate (stimulator).

-

A decrease in verapamil-stimulated Pi levels indicates the compound is an inhibitor.[15] An IC50 value can be calculated from this inhibition.

-

Conclusion

Inhibiting P-glycoprotein is a crucial strategy in drug development to overcome multidrug resistance and improve the pharmacokinetic profiles of numerous drugs. The mechanisms of inhibition are diverse, ranging from direct competitive and non-competitive binding to interference with the transporter's energy source. A thorough characterization of a compound's potential to inhibit P-gp requires robust in vitro assays, such as the bidirectional transport and ATPase activity assays, to generate reliable quantitative data like IC50 values. This understanding is essential for predicting potential drug-drug interactions and optimizing therapeutic outcomes in the clinic.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [researchdiscovery.drexel.edu]

- 10. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 11. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. P-gp Substrate Identification | Evotec [evotec.com]

- 14. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to P-gp Inhibitor 21 (Compound 56): Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of P-gp Inhibitor 21, also identified as Compound 56. This small molecule has demonstrated significant potential in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells, a major obstacle in the effective treatment of various malignancies.

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] P-gp inhibitors aim to block this efflux mechanism, restoring the sensitivity of resistant tumors to anticancer drugs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Compound 56).

Table 1: In Vitro Biological Activity of this compound (Compound 56)

| Cell Line | Co-administered Drug | IC50 (nM) | Reference |

| KBV200 | Vinorelbine (VNR) | 2.4 | [2] |

| NCI/ADR-RES | Vinorelbine (VNR) | 27.9 | [2] |

Table 2: In Vivo Efficacy of this compound (Compound 56)

| Animal Model | Treatment | Outcome | Reference |

| KBV200 Xenograft (BALB/c nude mice) | 75 mg/kg, i.p. with Vinorelbine (VNR) | Inhibits tumor growth and restores sensitivity of MDR tumors to VNR. | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological characterization of this compound (Compound 56). For complete and detailed protocols, please refer to the primary publication: Design and Synthesis of Cyclolipopeptide Mimics of Dysoxylactam A and Evaluation of the Reversing Potencies against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 2024.[3]

1. Chemical Synthesis

While the precise, step-by-step synthesis protocol and characterization data (¹H NMR, ¹³C NMR, HRMS) for Compound 56 are detailed in the supporting information of the aforementioned publication, the general approach involved the design and synthesis of cyclolipopeptide mimics of Dysoxylactam A.[3] The synthesis of related thiazole-based P-gp inhibitors has been described to involve peptide coupling reactions.

2. In Vitro Cell Proliferation Assay

-

Cell Lines: KBV200 and NCI/ADR-RES cell lines, which are known to overexpress P-gp, were used.[2]

-

Methodology: The cytotoxicity of the chemotherapeutic agent Vinorelbine (VNR) was assessed in the presence and absence of this compound. Cells were seeded in 96-well plates and treated with varying concentrations of VNR with or without a fixed concentration of this compound. Cell viability was determined after a specified incubation period (typically 48-72 hours) using a standard method such as the MTT or resazurin assay. The IC50 values, representing the concentration of VNR required to inhibit cell growth by 50%, were then calculated.[4]

3. In Vivo Xenograft Studies

-

Animal Model: BALB/c nude mice bearing KBV200 xenograft tumors were used to evaluate the in vivo efficacy.[2]

-

Treatment Regimen: this compound was administered via intraperitoneal (i.p.) injection at a dose of 75 mg/kg in combination with the chemotherapeutic agent Vinorelbine (VNR).[2]

-

Efficacy Evaluation: Tumor volume was measured periodically throughout the study. The ability of this compound to restore the sensitivity of the multidrug-resistant tumors to VNR was assessed by comparing the tumor growth in mice treated with VNR alone versus the combination therapy. Animal weight and general health were also monitored to assess toxicity.

4. P-gp Transport Inhibition Assay

-

Methodology: The mechanism of action of Compound 56 was elucidated by assessing its ability to inhibit the transport function of P-gp.[3] This is often evaluated using a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. P-gp-overexpressing cells are incubated with the fluorescent substrate in the presence or absence of the inhibitor. Inhibition of P-gp-mediated efflux results in increased intracellular accumulation of the fluorescent substrate, which can be quantified by flow cytometry or fluorescence microscopy.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Carnosine Potentiates Doxorubicin-Induced Cytotoxicity in Resistant NCI/ADR-RES Cells by Inhibiting P-Glycoprotein—In Silico and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of P-glycoprotein Inhibitor 21 and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of novel P-glycoprotein (P-gp) inhibitors, including the notable Compound 21 (also referred to as Compound 56). The overarching goal of this research was to identify potent P-gp inhibitors capable of reversing multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. This document details the quantitative data from biological assays, the experimental protocols utilized, and visual representations of the underlying mechanisms and workflows.

The inhibitors discussed herein were identified through a sophisticated computational screening process, leading to a set of structurally diverse compounds. While a traditional SAR analysis involving systematic modification of a single chemical scaffold is not the primary focus, this guide will present the inhibitory activities of the identified compounds, allowing for a broader understanding of the structural features that contribute to P-gp inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of a selection of the computationally identified P-gp inhibitors. The data is derived from cell viability assays designed to measure the ability of these compounds to reverse P-gp-mediated resistance to chemotherapeutic agents in cancer cell lines.

| Compound ID | MolPort ID | Cell Line | Assay Type | % Cell Viability (with Chemotherapeutic) | Notes |

| 21 (56) | MolPort-002-528-981 | DU145-TXR | Resazurin | ~20% | Shows significant reversal of paclitaxel resistance. |

| 60 | MolPort-002-536-749 | DU145-TXR | Resazurin | ~80% | Limited P-gp inhibition. |

| 70 | MolPort-002-911-749 | DU145-TXR | MTT | ~40% | Moderate P-gp inhibition. |

| 78 | MolPort-004-972-880 | DU145-TXR | MTT | ~35% | Moderate P-gp inhibition. |

| 96 | MolPort-007-898-838 | DU145-TXR | MTT | ~25% | Significant P-gp inhibition. |

| 97 | MolPort-007-900-349 | DU145-TXR | MTT | ~30% | Significant P-gp inhibition. |

| 101 | MolPort-009-723-573 | DU145-TXR | MTT | ~45% | Moderate P-gp inhibition. |

| 103 | MolPort-016-670-072 | DU145-TXR | MTT | ~20% | Strong P-gp inhibition. |

| 111 | MolPort-019-879-111 | DU145-TXR | MTT | ~30% | Significant P-gp inhibition. |

| 122 | MolPort-035-968-877 | DU145-TXR | MTT | ~25% | Significant P-gp inhibition. |

| 124 | MolPort-039-307-285 | DU145-TXR | MTT | ~35% | Moderate P-gp inhibition. |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the discovery and evaluation of this series of P-gp inhibitors.

Cell Viability Assays (Resazurin and MTT)

Objective: To assess the ability of the test compounds to reverse P-gp-mediated multidrug resistance in cancer cells.

Cell Lines:

-

DU145-TXR: A P-gp overexpressing, paclitaxel-resistant human prostate cancer cell line.

-

A2780-ADR: A P-gp overexpressing, doxorubicin-resistant human ovarian cancer cell line.

-

Parental DU145 and A2780 cell lines (as controls).

-

HFL1: A non-cancerous human fetal lung fibroblast cell line (for toxicity assessment).

Materials:

-

Test compounds (dissolved in DMSO).

-

Paclitaxel or Doxorubicin (chemotherapeutic agents).

-

Resazurin sodium salt solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

96-well plates.

-

Plate reader (for absorbance or fluorescence measurement).

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with the test compounds at a specified concentration (e.g., 15 µM) in the presence or absence of a sub-lethal concentration of the chemotherapeutic agent (e.g., 500 nM paclitaxel for DU145-TXR cells). Control wells include cells treated with DMSO (vehicle), the chemotherapeutic agent alone, and the test compound alone (to assess intrinsic toxicity).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

Resazurin Assay: Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours. The fluorescence is then measured using a plate reader. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

-

MTT Assay: MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, the yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals, and the absorbance is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A significant decrease in cell viability in the presence of both the test compound and the chemotherapeutic agent (compared to the chemotherapeutic agent alone) indicates reversal of P-gp-mediated resistance.

Visualizations

Mechanism of P-gp Mediated Multidrug Resistance and Inhibition

Caption: Mechanism of P-gp efflux and its inhibition by compounds like Inhibitor 21.

Computational Workflow for P-gp Inhibitor Discovery

Caption: A generalized computational workflow for the discovery of novel P-gp inhibitors.

The Discovery and Development of Novel P-glycoprotein Inhibitors: A Technical Guide Focused on Compound 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The development of potent and specific P-gp inhibitors that can be co-administered with chemotherapeutic agents to circumvent MDR is a critical strategy in oncology drug development. This guide provides an in-depth technical overview of the discovery and development of novel P-gp inhibitors, with a specific focus on the promising candidate known as Compound 21.

Compound 21, also referred to as P-gp inhibitor 21 or Compound 56, has demonstrated significant potential in reversing P-gp-mediated multidrug resistance in preclinical studies.[3] This document will detail its mechanism of action, summarize key quantitative data in comparison to other inhibitors, provide detailed experimental protocols for its evaluation, and outline the broader context of P-gp inhibitor discovery through logical and signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Compound 21 and other notable P-gp inhibitors. This data is essential for comparing the potency and therapeutic potential of these agents.

Table 1: In Vitro P-gp Inhibitory Activity of Selected Compounds

| Compound | Cell Line | Chemotherapeutic Agent | IC50 (nM) | Fold Resistance (FR) Reversal | Reference |

| Compound 21 | KBV200 | Vinorelbine (VNR) | 2.4 | Not Reported | [3] |

| Compound 21 | NCI/ADR-RES | Vinorelbine (VNR) | 27.9 | Not Reported | [3] |

| Verapamil | KB-ChR-8-5 | Vincristine | 4,470 | Not Reported | [4] |

| Tariquidar | K562/A02 | Doxorubicin | 0.46 (μM) | 191.83 | [1] |

| Zosuquidar | - | - | < 100 | Not Reported | |

| Compound 43 | Flp-In™-293/MDR | Vincristine | - | 17.95 | [5] |

| Compound 43 | Flp-In™-293/MDR | Paclitaxel | - | 13.68 | [5] |

| Compound 43 | Flp-In™-293/MDR | Doxorubicin | - | 26.43 | [5] |

| EC31 | LCC6MDR | Paclitaxel, Doxorubicin, Vincristine | 37 - 249 | Not Reported | [6] |

Table 2: In Vivo Efficacy of P-gp Inhibitors

| Compound | Xenograft Model | Dosage | Effect on Tumor Growth | Reference |

| Compound 21 | KBV200 in BALB/c nude mice | 75 mg/kg (intraperitoneal) | Effectively reduces tumor growth and restores sensitivity to VNR | [3] |

| XR9576 | MC26 colon tumors | 2.5–4.0 mg/kg (i.v. or p.o.) | Potentiated antitumor activity of doxorubicin | [7] |

| EC31 | LCC6MDR xenograft | 30 mg/kg (intraperitoneal) | Inhibited tumor growth by 27.4% to 36.1% when co-administered with paclitaxel | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the evaluation of P-gp inhibitors.

P-gp Mediated Drug Efflux Assay (Rhodamine 123)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

-

Cell Culture: Seed P-gp-overexpressing cells (e.g., KBV200, NCI/ADR-RES) and their parental sensitive cell line in 96-well plates and culture until a confluent monolayer is formed.

-

Substrate Loading: Wash the cells with pre-warmed PBS. Incubate the cells with a solution containing Rhodamine 123 (typically 1-5 µM) and the test compound (at various concentrations) or a known inhibitor (e.g., verapamil) in a serum-free medium for 60-90 minutes at 37°C.

-

Efflux: After the loading period, wash the cells with ice-cold PBS to remove the extracellular substrate and inhibitor. Add fresh, pre-warmed, serum-free medium (without the substrate but with the test compound/inhibitor) and incubate for an additional 30-60 minutes at 37°C to allow for efflux.

-

Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the control (no inhibitor) indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximum fluorescence accumulation.

P-gp ATPase Activity Assay

This assay determines whether a test compound stimulates or inhibits the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

-

Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 cells infected with a baculovirus expressing human P-gp).

-

Assay Reaction: In a 96-well plate, combine the P-gp-containing membrane vesicles with the test compound at various concentrations in an assay buffer (containing MgCl2, and other components). A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is used as a positive control for inhibition studies.

-

ATP Initiation: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi.

-

Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity (no compound) is determined. An increase in activity suggests the compound is a P-gp substrate, while a decrease in verapamil-stimulated activity indicates inhibition.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of a P-gp inhibitor in a tumor xenograft model.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of P-gp-overexpressing cancer cells (e.g., KBV200) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, P-gp inhibitor alone, combination of chemotherapeutic agent and P-gp inhibitor).

-

Treatment Administration: Administer the treatments as per the study design. For example, Compound 21 was administered intraperitoneally at 75 mg/kg.[3] The chemotherapeutic agent can be administered via a different route (e.g., intravenously).

-

Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the P-gp inhibitor in sensitizing the tumors to the chemotherapeutic agent.

Visualizations: Pathways and Workflows

Signaling Pathways in P-gp Mediated Multidrug Resistance

The expression and activity of P-gp are regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets to overcome MDR.

Caption: Key signaling pathways regulating P-gp expression and MDR.

Experimental Workflow for P-gp Inhibitor Evaluation

The evaluation of a potential P-gp inhibitor involves a series of in vitro and in vivo experiments to determine its potency, specificity, and therapeutic efficacy.

Caption: Workflow for the preclinical evaluation of P-gp inhibitors.

Logical Relationship in P-gp Inhibitor Discovery

The discovery of novel P-gp inhibitors follows a structured process from initial screening to lead optimization.

Caption: The discovery and development pipeline for P-gp inhibitors.

Conclusion

The development of novel P-gp inhibitors like Compound 21 represents a promising strategy to overcome multidrug resistance in cancer therapy. This technical guide has provided a comprehensive overview of the key data, experimental protocols, and underlying biological pathways relevant to this field. The structured presentation of quantitative data allows for a clear comparison of the potency of different inhibitors, while the detailed experimental protocols provide a foundation for researchers to conduct their own evaluations. The visualization of signaling pathways and discovery workflows offers a broader context for understanding the challenges and opportunities in the development of these critical therapeutic agents. Further research into the synthesis, optimization, and clinical evaluation of compounds like Compound 21 is warranted to translate these preclinical findings into effective treatments for patients with drug-resistant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. P-gp inhibitor 21_TargetMol [targetmol.com]

- 4. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the In Silico Modeling of P-glycoprotein Inhibitor Binding

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the discovery and characterization of P-glycoprotein (P-gp) inhibitors, with a focus on the in silico modeling of small molecule binding. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Consequently, the identification of potent and specific P-gp inhibitors is a significant goal in drug development.

This document will use Compound 29 , a computationally identified P-gp inhibitor that targets the nucleotide-binding domains (NBDs), as a case study to illustrate the principles and protocols of in silico modeling.

Data Presentation: Quantitative Analysis of Inhibitor Binding

A crucial aspect of in silico drug discovery is the quantitative prediction of ligand-protein binding affinity. In the case of P-gp inhibitor discovery, molecular docking is a primary tool for estimating the binding potential of a vast number of compounds. The following tables summarize the type of quantitative data generated during such a screening process, exemplified by the criteria used for the identification of Compound 29 and other inhibitors in the same study[1].

Table 1: In Silico Screening Criteria for P-gp Inhibitors Targeting Nucleotide-Binding Domains [1]

| Parameter | Description | Threshold for Selection |

| Estimated Kd at NBDs | The predicted dissociation constant for the inhibitor binding to the Nucleotide-Binding Domains (NBDs) of P-gp. A lower value indicates a higher predicted binding affinity. | < 200 nM |

| Ratio of Estimated Kd (DBD/NBD) | The ratio of the estimated dissociation constant at the Drug-Binding Domains (DBDs) to that at the NBDs. A higher ratio suggests greater selectivity for the NBDs. | ≥ 100 |

Table 2: Predicted Binding Characteristics of Identified NBD-Targeting P-gp Inhibitors [1]

| Compound ID | Predicted Binding Site | Met NBD-Selective Criteria |

| Compound 19 | Nucleotide-Binding Site | Yes |

| Compound 29 | Outside Nucleotide-Binding Site (allosteric) | Yes |

| Compound 34 | Nucleotide-Binding Site | Yes |

| Compound 45 | Nucleotide-Binding Site | Yes |

Note: While specific docking scores for each of the millions of screened compounds are not published, the selection criteria provide a quantitative framework for the virtual screening process. The identified compounds, including Compound 29, satisfied these rigorous in silico binding predictions before proceeding to experimental validation.

Experimental Protocols: Core In Silico Methodologies

The successful identification of novel P-gp inhibitors like Compound 29 relies on robust and well-defined computational protocols. The following sections detail the key experimental methodologies for molecular docking and molecular dynamics simulations.

2.1. Molecular Docking Protocol for Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the discovery of P-gp inhibitors targeting the NBDs, a subtractive docking approach was employed[1].

I. Preparation of the P-gp Receptor Structure:

-

A structural model of human P-gp, often derived from homology modeling based on available crystal structures (e.g., murine P-gp) and refined using molecular dynamics simulations, serves as the receptor target[1].

-

The receptor model is prepared for docking by adding polar hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining the rotatable bonds.

II. Ligand Library Preparation:

-

A large database of drug-like small molecules (e.g., the ZINC database) is utilized for the virtual screening[1].

-

The 3D structures of the ligands are generated and optimized to ensure proper stereochemistry and conformation.

III. Docking Simulation using AutoDock:

-

Grid Box Definition: Two sets of grid maps are generated. The first encompasses the nucleotide-binding domains (NBDs) of P-gp. The second, larger grid map covers the transmembrane drug-binding domains (DBDs)[1].

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for ligand docking[1].

-

Parameters: Key parameters include the number of GA runs (e.g., 100), population size (e.g., 300), and the maximum number of energy evaluations (e.g., 3,000,000)[1].

-

-

Execution: Each ligand in the library is docked to both the NBD and DBD grid boxes of the P-gp model.

IV. Post-Docking Analysis and Filtering (Subtractive Docking):

-

The docking results are scored based on the predicted binding energy, from which the estimated dissociation constant (Kd) is calculated.

-

A primary filter is applied to select ligands with a high predicted binding affinity for the NBDs (e.g., estimated Kd < 200 nM)[1].

-

A secondary, crucial subtractive filter is then used to identify ligands that exhibit high selectivity for the NBDs over the DBDs. This is achieved by calculating the ratio of the estimated Kd at the DBDs to that at the NBDs. A high ratio (e.g., ≥ 100) indicates a strong preference for the NBDs, suggesting the ligand is less likely to be a substrate for P-gp transport[1].

-

The final set of candidate inhibitors is selected based on these quantitative criteria for subsequent experimental validation.

2.2. Molecular Dynamics Simulation Protocol for Binding Stability Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of the stability of the predicted binding pose and the key intermolecular interactions.

I. System Setup:

-

The starting structure for the MD simulation is the docked complex of the P-gp inhibitor (e.g., Compound 29) and the P-gp model.

-

The complex is embedded in a realistic physiological environment, typically a lipid bilayer (e.g., POPC) solvated with an explicit water model (e.g., TIP3P) and ions to neutralize the system.

II. Simulation Parameters:

-

Force Field: A suitable force field for proteins, lipids, and small molecules is chosen (e.g., AMBER, CHARMM, or GROMOS).

-

Equilibration: The system undergoes a series of equilibration steps to relax the solvent and lipids around the protein-ligand complex. This typically involves initial energy minimization followed by short MD runs with positional restraints on the protein and ligand, which are gradually released.

-

Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed under constant temperature and pressure (NPT ensemble).

III. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD suggests that the binding pose is maintained.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are monitored throughout the simulation to identify key interactions that stabilize the complex.

-

Binding Free Energy Calculation: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein from the MD trajectory.

Mandatory Visualizations: Workflows and Pathways

Visual representations of complex processes are essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate the in silico workflow for P-gp inhibitor discovery and a relevant signaling pathway that modulates P-gp expression.

Caption: Workflow for in silico discovery of NBD-selective P-gp inhibitors.

Caption: PI3K/Akt pathway's role in upregulating P-gp expression.

References

P-gp Inhibitor 21: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and mechanism of action of P-gp inhibitor 21, also known as Compound 56. This small molecule has demonstrated significant potential in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a major challenge in cancer chemotherapy.

Physicochemical Properties

This compound is a synthetic cyclolipopeptide mimic of Dysoxylactam A. Its key physicochemical characteristics are summarized in the table below. While experimentally determined values for LogP, solubility, and pKa are not publicly available, its chemical structure suggests it is a lipophilic molecule.

| Property | Value | Source |

| Chemical Formula | C27H42N2O4 | [1] |

| Molecular Weight | 458.63 g/mol | [1] |

| Appearance | White to off-white powder | - |

| LogP (Predicted) | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

In Vitro Biological Activity

This compound has been shown to effectively reverse P-gp-mediated drug resistance in various cancer cell lines. The following table summarizes its in vitro efficacy.

| Cell Line | Co-administered Drug | IC50 (nM) | Fold Reversal | Source |

| KBV200 | Vinorelbine (VNR) | 2.4 | Not specified | [2] |

| NCI/ADR-RES | Vinorelbine (VNR) | 27.9 | Not specified | [2] |

| KBV200 | Paclitaxel (PTX) | Not specified | Dramatically reversed | [3] |

| KBV200 | Doxorubicin (ADR) | Not specified | Dramatically reversed | [3] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies in a mouse xenograft model have demonstrated the ability of this compound to restore tumor sensitivity to chemotherapeutic agents without significant toxicity.[2][3]

Antitumor Efficacy in KBV200 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Source |

| This compound + VNR | 75 mg/kg (i.p.) | Effectively reduced tumor growth | [2] |

Pharmacokinetic Parameters in Mice

| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | AUCinf_obs (ng·h/mL) | CLobs (mL/min/kg) | MRTinf_obs (h) | Vss (mL/kg) | F (%) |

| iv | 1 | - | - | 1260 | 1263 | - | 33.5 | 0.75 | 1528 | - |

| po | 30 | - | 0.25 | 34.4 | 32.3 | 43.4 | - | 3.11 | - | 0.09 |

Data from MedChemExpress product page, original source likely the primary research article by Yang GZ, et al.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard practices in the field and information inferred from the available abstracts.

Cell Viability and MDR Reversal Assay

This assay determines the concentration of the inhibitor required to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent.

Workflow for determining the MDR reversal activity of this compound.

Protocol Steps:

-

Cell Seeding: Multidrug-resistant cells (e.g., KBV200) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of the chemotherapeutic agent (e.g., vinorelbine) in the presence or absence of a fixed concentration of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The fold reversal (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the inhibitor.

In Vivo Xenograft Study

This study evaluates the in vivo efficacy of this compound in a tumor model.

Workflow for the in vivo evaluation of this compound in a xenograft model.

Protocol Steps:

-

Tumor Cell Implantation: A suspension of multidrug-resistant cancer cells (e.g., KBV200) is injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent and this compound.

-

Treatment Administration: The respective treatments are administered to the mice according to a predefined schedule (e.g., intraperitoneal injections daily or every few days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the P-glycoprotein transport function.[3] This leads to an increased intracellular accumulation of chemotherapeutic drugs in multidrug-resistant cancer cells, thereby restoring their sensitivity to these agents.

Proposed mechanism of action for this compound in reversing MDR.

The mechanism study revealed that this compound reverses the MDR of tumor cells by inhibiting the transport function of P-gp rather than by reducing its expression.[3] By blocking the efflux pump, the inhibitor allows the chemotherapeutic agent to reach and maintain a cytotoxic concentration within the cancer cell, ultimately leading to apoptosis.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of P-gp Inhibitor 21

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of P-gp inhibitor 21, also known as Compound 56. This molecule has emerged as a promising agent for reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. This document provides a comprehensive overview of the experimental data, detailed protocols, and the underlying mechanisms of action, offering valuable insights for researchers in oncology and drug development.

Executive Summary

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as a broad-spectrum efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell's interior. Its overexpression in cancer cells is a primary mechanism of MDR, leading to decreased intracellular drug concentrations and reduced therapeutic efficacy. This compound (Compound 56) was identified through a computationally accelerated drug discovery pipeline aimed at discovering novel inhibitors that target the cytoplasmic nucleotide-binding domains (NBDs) of P-gp, rather than the transmembrane drug-binding domains. This approach sought to identify compounds that could effectively inhibit P-gp function without being substrates for the pump themselves, a common pitfall of earlier generations of P-gp inhibitors.

Subsequent in vitro validation studies have demonstrated the potential of this compound to reverse MDR in P-gp-overexpressing human cancer cell lines. This guide summarizes the key quantitative findings and provides detailed methodologies for the pivotal experiments that established the target engagement and functional efficacy of this inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data from the target identification and validation studies of this compound (Compound 56).

Table 1: In Vitro Reversal of Multidrug Resistance (MDR)

| Cell Line | Chemotherapeutic Agent | Concentration of this compound | Fold Reversal of Resistance (IC50 shift) |

| DU145-TXR (Prostate Cancer) | Paclitaxel (500 nM) | 15 µM | Data not explicitly quantified as fold reversal in the primary source. However, at 15 µM, Compound 56 demonstrated a significant decrease in cell viability in the presence of paclitaxel, indicating MDR reversal. |

| A2780-ADR (Ovarian Cancer) | Doxorubicin | 15 µM | Data not explicitly quantified as fold reversal in the primary source. The primary screening identified it as a hit for further investigation. |

Table 2: Cellular Accumulation of P-gp Substrate

| Cell Line | P-gp Substrate | Concentration of this compound | Fold Increase in Intracellular Accumulation |

| DU145-TXR | Daunorubicin | 15 µM | Four of the final nine inhibitors identified in the study were found to enhance the intracellular accumulation of daunorubicin. Specific data for Compound 56 is not detailed in the primary publication. |

Table 3: P-gp ATPase Activity Modulation

| Assay Condition | Concentration of this compound | Effect on ATPase Activity |

| Basal ATPase Activity | Not specified in the primary source for Compound 56. | Not specified in the primary source for Compound 56. |

| Verapamil-Stimulated ATPase Activity | Not specified in the primary source for Compound 56. | Not specified in the primary source for Compound 56. |

Note: The primary research focused on a screening cascade, and detailed mechanistic studies such as ATPase activity for each of the numerous compounds identified, including Compound 56, were not fully detailed in the initial publication.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the identification and validation of this compound.

Cell Viability Assays for MDR Reversal

Objective: To assess the ability of this compound to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.

Materials:

-

P-gp-overexpressing cell lines (e.g., DU145-TXR, A2780-ADR) and their parental, drug-sensitive counterparts.

-

Complete cell culture medium (e.g., F12K with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

This compound (Compound 56).

-

Chemotherapeutic agent and P-gp substrate (e.g., Paclitaxel, Doxorubicin).

-

Resazurin or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (for MTT assay).

-

96-well plates.

-

Plate reader.

Protocol (Resazurin Assay):

-

Seed P-gp-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Treat the cells with 15 µM of this compound with or without a fixed concentration of the chemotherapeutic agent (e.g., 500 nM Paclitaxel). Include controls for vehicle (DMSO), chemotherapeutic agent alone, and inhibitor alone.

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add Resazurin solution to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol (MTT Assay):

-

Follow steps 1-4 of the Resazurin assay protocol.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to each well and incubate with gentle shaking until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Cellular Accumulation Assay

Objective: To determine if this compound increases the intracellular concentration of a known P-gp substrate.

Materials:

-

P-gp-overexpressing cell line (e.g., DU145-TXR).

-

This compound (Compound 56).

-

Fluorescent or LC-MS/MS-quantifiable P-gp substrate (e.g., Daunorubicin).

-

Cell lysis buffer.

-

LC-MS/MS system.

Protocol (LC-MS/MS based):

-

Seed DU145-TXR cells in appropriate culture vessels and grow to confluence.

-

Pre-treat the cells with 15 µM this compound or vehicle control for a specified period.

-

Add the P-gp substrate (e.g., Daunorubicin) at a known concentration and incubate for a defined time.

-

Wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lyse the cells and collect the cell lysates.

-

Perform protein quantification to normalize for cell number.

-

Analyze the concentration of the P-gp substrate in the cell lysates using a validated LC-MS/MS method.

-

Calculate the fold increase in intracellular accumulation in the presence of the inhibitor compared to the vehicle control.

P-gp ATPase Activity Assay

Objective: To investigate the direct effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

-

Purified P-gp membranes or vesicles.

-

This compound (Compound 56).

-

ATP.

-

Assay buffer containing MgCl2.

-

P-gp stimulating agent (e.g., Verapamil).

-

Phosphate detection reagent (e.g., Malachite green-based reagent).

-

96-well plates.

-

Plate reader.

Protocol:

-

Prepare a reaction mixture containing purified P-gp membranes, assay buffer, and the desired concentration of this compound.

-

To measure the effect on stimulated activity, include a known concentration of a P-gp stimulator like verapamil.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the specific ATPase activity and compare the activity in the presence of the inhibitor to the control conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the target identification and validation of this compound.

Caption: Mechanism of P-gp inhibition by targeting Nucleotide-Binding Domains.

Caption: Experimental workflow for the identification and validation of this compound.

Caption: Signaling pathway illustrating the reversal of MDR by this compound.

P-gp Inhibitor 21: An In-depth Technical Guide on its Effects on ATP Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1][2] Its function is intrinsically linked to the hydrolysis of ATP, which provides the energy for the efflux of a wide array of substrates.[3] P-gp inhibitors are compounds designed to block this efflux mechanism, thereby increasing intracellular drug concentrations and overcoming MDR.[4] This technical guide focuses on the effects of a specific inhibitor, designated as P-gp inhibitor 21 (also known as Compound 56), on the ATP hydrolysis activity of P-gp. While specific quantitative data for this compound's direct effect on ATP hydrolysis is not publicly available in the reviewed literature, this document provides a comprehensive overview of the methodologies used to assess such effects and the general mechanisms by which P-gp inhibitors modulate ATP hydrolysis.

P-gp and the ATP Hydrolysis Cycle

P-gp consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The TMDs form a large, polyspecific binding pocket for various substrates, while the NBDs bind and hydrolyze ATP. The transport cycle is a dynamic process involving conformational changes driven by ATP binding and hydrolysis.[5][6]

The generally accepted model for the P-gp transport cycle can be visualized as follows:

Caption: The ATP-dependent transport cycle of P-glycoprotein.

Inhibitors can interfere with this cycle at various stages, most notably by affecting ATP binding and/or hydrolysis at the NBDs.[4]

Quantitative Analysis of P-gp Inhibition

While specific data for this compound is unavailable, the inhibitory potential of compounds on P-gp's ATPase activity is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the ATPase activity by 50%. The following table illustrates the kind of data that would be generated from such an analysis for a hypothetical P-gp inhibitor.

| Parameter | Description | Hypothetical Value for a Potent Inhibitor |

| Basal ATPase Activity | Intrinsic rate of ATP hydrolysis by P-gp in the absence of substrates or inhibitors. | 10-50 nmol/min/mg |

| Substrate-Stimulated ATPase Activity | Increased rate of ATP hydrolysis in the presence of a P-gp substrate (e.g., verapamil). | 200-1000 nmol/min/mg |

| IC50 (ATP Hydrolysis) | Concentration of the inhibitor that reduces substrate-stimulated ATPase activity by 50%. | 0.1 - 10 µM |

Experimental Protocols for Measuring ATP Hydrolysis

The most common method to assess the effect of an inhibitor on P-gp's function is the P-gp ATPase activity assay. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound.

P-gp ATPase Activity Assay (Colorimetric)

This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

-

Purified P-gp membranes (commercially available or prepared from P-gp overexpressing cells)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 2 mM ATP

-

P-gp substrate (e.g., Verapamil)

-

Test inhibitor (this compound)

-

Phosphate standard solution

-

Reagents for colorimetric detection of Pi (e.g., ammonium molybdate and malachite green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions and serial dilutions of the test inhibitor and controls.

-

Reaction Setup: In a 96-well plate, add the purified P-gp membranes to the assay buffer.

-

Incubation with Inhibitor: Add varying concentrations of the P-gp inhibitor to the wells. Include a positive control (a known P-gp inhibitor) and a negative control (vehicle). To measure inhibition of stimulated activity, also include a P-gp substrate like verapamil in a parallel set of experiments.

-

Initiation of Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate).

-

Colorimetric Detection: Add the colorimetric reagents to detect the released inorganic phosphate.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Construct a standard curve using the phosphate standards. Calculate the amount of Pi released in each well and determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a colorimetric P-gp ATPase activity assay.

Signaling Pathways Influencing P-gp Expression and Function

The expression and activity of P-gp are regulated by various signaling pathways. While the direct signaling cascade initiated by this compound is not documented, inhibitors can indirectly affect these pathways by altering the cellular stress response due to increased intracellular drug accumulation. Key pathways involved in P-gp regulation include:

-

PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[1]

-

NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter region of the ABCB1 gene (which encodes P-gp) and upregulate its expression.[1]

-

MAPK/ERK Pathway: This pathway has also been implicated in the regulation of P-gp expression.[1]

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Exploring the Selectivity Profile of P-gp Inhibitor 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The development of potent and selective P-gp inhibitors is a critical strategy to overcome MDR and enhance drug efficacy. This technical guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of a P-gp inhibitor, using the hypothetical "P-gp inhibitor 21" (also known as Compound 56) as a case study. While specific selectivity data for this compound is not publicly available, this document details the essential experimental protocols and data presentation formats necessary for a thorough investigation of its selectivity against other clinically relevant ABC transporters, such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 1 (MRP1).

Introduction to P-gp and the Importance of Selectivity

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse substrates out of cells.[1][2] This protective mechanism, while physiologically important in tissues like the blood-brain barrier, can be detrimental in clinical settings. In oncology, the overexpression of P-gp in tumor cells leads to the efflux of chemotherapeutic agents, rendering them ineffective.[3][4]

The development of P-gp inhibitors aims to counteract this resistance. However, a lack of selectivity can lead to off-target effects and drug-drug interactions, as other ABC transporters like BCRP and MRP1 also play significant roles in drug disposition and resistance.[5][6] Therefore, a thorough characterization of an inhibitor's selectivity profile is paramount for its clinical development.

Quantitative Data on Inhibitor Potency and Selectivity

A comprehensive assessment of a P-gp inhibitor's selectivity involves determining its inhibitory potency (typically as an IC50 value) against P-gp and comparing it to its potency against other relevant ABC transporters. While specific data for "this compound" is not available, the following tables illustrate how such data should be structured for clear comparison.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against ABC Transporters

| Transporter | Probe Substrate | Assay Type | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |

| P-gp (ABCB1) | Digoxin / Rhodamine 123 | Bidirectional Transport / Calcein-AM | Data Not Available | Verapamil: [Value] |

| BCRP (ABCG2) | Prazosin / Hoechst 33342 | Bidirectional Transport / Dye Efflux | Data Not Available | Ko143: [Value][7] |

| MRP1 (ABCC1) | Calcein-AM | Calcein-AM Efflux | Data Not available | MK-571: [Value] |

Table 2: Selectivity Index of this compound

| Transporter | Selectivity Index (IC50 Transporter / IC50 P-gp) |

| BCRP | Data Not Available |

| MRP1 | Data Not Available |

A higher selectivity index indicates greater selectivity for P-gp over the other transporters.

Experimental Protocols for Determining Selectivity

To obtain the quantitative data presented above, a series of well-established in vitro assays are employed. These assays are designed to measure the functional inhibition of specific ABC transporters.

Bidirectional Transport Assay

This assay is considered the gold standard for assessing P-gp inhibition and is recommended by regulatory agencies.[8] It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the transporter of interest (e.g., MDCK-MDR1 for P-gp).[8][9]

Objective: To determine the net efflux of a probe substrate in the presence and absence of the test inhibitor.

Methodology:

-

Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Assay Setup:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the probe substrate (e.g., ³H-digoxin for P-gp) to either the apical (A) or basolateral (B) chamber.

-

Add the test inhibitor ("this compound") at various concentrations to both chambers. Include a vehicle control and a positive control inhibitor (e.g., verapamil).

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sampling and Analysis:

-

At the end of the incubation, collect samples from the receiver chamber.

-

Quantify the concentration of the probe substrate using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

Calculate the percent inhibition of the efflux ratio at each inhibitor concentration.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Workflow Diagram:

Bidirectional Transport Assay Workflow

Calcein-AM Efflux Assay

This is a high-throughput fluorescence-based assay used to screen for P-gp and MRP1 inhibitors.[10][11] Calcein-AM is a non-fluorescent, lipophilic substrate that can passively enter cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein, which is retained. If P-gp or MRP1 is active, Calcein-AM is effluxed before it can be converted.[12]

Objective: To measure the increase in intracellular fluorescence (calcein) due to the inhibition of P-gp or MRP1-mediated efflux of Calcein-AM.

Methodology:

-

Cell Seeding: Seed cells overexpressing the transporter of interest (e.g., K562/MDR for P-gp) into a 96-well plate.

-

Inhibitor Incubation: Add "this compound" at various concentrations and incubate for a short period (e.g., 15-30 minutes).

-

Substrate Addition: Add Calcein-AM to each well and incubate for a further 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with cold buffer to remove extracellular Calcein-AM and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis:

-

Calculate the percent increase in fluorescence relative to the vehicle control.

-

Determine the IC50 value from the concentration-response curve.

-

Workflow Diagram:

Calcein-AM Efflux Assay Workflow

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of compounds with P-gp can either stimulate or inhibit its ATPase activity. This assay measures the rate of ATP hydrolysis.

Objective: To determine if "this compound" modulates the ATPase activity of P-gp.

Methodology:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing P-gp.

-

Assay Reaction:

-

In a 96-well plate, combine the membrane vesicles with a reaction buffer containing MgATP.

-

Add "this compound" at various concentrations. Include a basal control (no compound), a positive control substrate that stimulates ATPase activity (e.g., verapamil), and a known inhibitor (e.g., sodium orthovanadate).

-

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green).

-

Data Analysis:

-

Calculate the vanadate-sensitive ATPase activity.

-

Determine the concentration-dependent stimulation or inhibition of ATPase activity by "this compound".

-

Calculate the EC50 for stimulation or IC50 for inhibition.

-

Logical Relationship Diagram:

P-gp ATPase Activity Modulation

P-gp Related Signaling Pathways

The expression and function of P-gp are regulated by various intracellular signaling pathways. Inhibition of P-gp can, in turn, affect these pathways, particularly in the context of overcoming drug resistance.

Key signaling pathways involved in the regulation of P-gp include:

-

PI3K/Akt Pathway: Activation of this pathway is known to upregulate P-gp expression, contributing to MDR.[4]

-

MAPK/ERK Pathway: This pathway generally leads to the positive regulation of P-gp expression.

-

NF-κB Pathway: This transcription factor can directly bind to the promoter of the MDR1 gene (which codes for P-gp) and upregulate its expression.[4]

-

Wnt/β-catenin Pathway: Activation of this pathway has also been linked to increased P-gp expression.

Signaling Pathway Diagram:

Key Signaling Pathways Regulating P-gp Expression

Conclusion

While the specific selectivity profile of "this compound" remains to be publicly detailed, this guide outlines the critical experimental framework necessary for its comprehensive evaluation. A thorough assessment using bidirectional transport assays, Calcein-AM efflux assays, and ATPase activity assays against a panel of ABC transporters including P-gp, BCRP, and MRP1 is essential. The resulting quantitative data, presented in a clear and comparative format, will be invaluable for understanding its potential for clinical development. Furthermore, elucidating the inhibitor's impact on P-gp-related signaling pathways can provide deeper insights into its mechanism of action and its potential to overcome multidrug resistance in cancer. For drug development professionals, following such a rigorous and systematic approach to selectivity profiling is crucial for identifying promising P-gp inhibitors with a higher probability of clinical success.

References

- 1. Recent advances in the development of P-gp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity profiling of BCRP versus P-gp inhibition: from automated collection of polypharmacology data to multi-label learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mrp1 multidrug resistance-associated protein and P-glycoprotein expression in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

Preliminary Cytotoxicity Studies of P-gp Inhibitor 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of P-glycoprotein (P-gp) inhibitor 21, also known as Compound 56. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction to P-gp Inhibitor 21

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as a broad-spectrum efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells. By actively transporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy. P-gp inhibitors are therefore of significant interest as potential chemosensitizers to reverse MDR.

This compound (Compound 56) is a potent P-gp transport inhibitor designed to reverse P-gp-mediated MDR. Preclinical studies have demonstrated its ability to enhance the efficacy of conventional anticancer drugs in resistant cell lines and in vivo models. A key characteristic of this compound is its reported lack of significant intrinsic cytotoxicity, making it a promising candidate for combination therapy[1].

Data Presentation: Cytotoxicity of this compound

The primary cytotoxic evaluation of this compound has been in its capacity to sensitize multidrug-resistant cancer cell lines to the effects of other chemotherapeutic agents. The following tables summarize the key quantitative data from these preliminary studies.

| Cell Line | Combination Agent | IC50 of Combination Agent with this compound | Reference |

| KBV200 (Vincristine-resistant) | Vinorelbine (VNR) | 2.4 nM | [1] |

| NCI/ADR-RES (Doxorubicin-resistant) | Vinorelbine (VNR) | 27.9 nM | [1] |

Table 1: Potentiation of Vinorelbine Cytotoxicity by this compound in Multidrug-Resistant Cell Lines

Initial studies have indicated that this compound does not exhibit significant cytotoxicity when administered as a monotherapy. In a study involving KBV200 xenografts in BALB/c nude mice, this compound was administered at 75 mg/kg via intraperitoneal injection and showed no significant toxicity while effectively reducing tumor growth in combination with VNR[1].

| Assay Type | Cell Lines | Concentration Range | Observed Cytotoxicity | Reference |

| In vitro Proliferation/Viability | KBV200, NCI/ADR-RES | Not specified | No significant cytotoxicity reported | [1] |

| In vivo Toxicity Study (Mouse Model) | BALB/c nude mice with KBV200 xenografts | 75 mg/kg (intraperitoneal) | No significant toxicity observed | [1] |

Table 2: Standalone Cytotoxicity Profile of this compound

Experimental Protocols

The following are representative protocols for the key experiments cited in the preliminary cytotoxicity studies of this compound.

Cell Culture

-

Cell Lines:

-

KBV200 (human oral carcinoma, vincristine-resistant, P-gp overexpressing)

-

NCI/ADR-RES (human ovarian cancer, doxorubicin-resistant, P-gp overexpressing)

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-